2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is a fluorinated organic compound with the molecular formula C19H20F2N2O and a molecular weight of 330.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzophenone: Lacks the piperazine moiety, making it less versatile in biological applications.
4-Methylpiperazinomethyl benzophenone: Does not contain fluorine atoms, which can affect its chemical reactivity and biological activity.
Uniqueness
2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both fluorine atoms and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered interest due to its potential biological activities. It belongs to the class of benzophenone derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article explores the biological activity of this compound by reviewing relevant studies and presenting data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzophenone core with two fluorine atoms and a piperazine moiety, which may influence its biological interactions.
Anticancer Activity
Research indicates that benzophenone derivatives exhibit significant anticancer properties. A study on similar compounds showed that they could induce cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Table 1: Cytotoxic Activity of Benzophenone Derivatives
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Inhibition of tubulin polymerization |
1,2,3-Triazole Benzophenone Derivative | HeLa | TBD | Induction of apoptosis |
3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone | A549 | TBD | Cell cycle arrest |
Note: TBD indicates that specific IC50 values need to be determined in future studies.
Case Studies
- Study on Antitumor Effects : A recent investigation into the effects of various benzophenone derivatives revealed that compounds with piperazine substitutions had enhanced cytotoxicity against cancer cell lines compared to those without. This suggests that the piperazine moiety may play a crucial role in enhancing biological activity .
- Antioxidant Assessment : In a comparative study of antioxidant activities among different benzophenones, it was noted that those with additional functional groups exhibited better radical scavenging capabilities. This highlights the potential for modifying the structure of this compound to enhance its antioxidant properties .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNCIHPNLCGBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643899 | |
Record name | (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-45-3 | |
Record name | Methanone, (2,4-difluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.